Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy- Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-
Brand Name: Vulcanchem
CAS No.: 63884-42-4
VCID: VC18692329
InChI: InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3
SMILES:
Molecular Formula: C11H15Cl2NO3
Molecular Weight: 280.14 g/mol

Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-

CAS No.: 63884-42-4

Cat. No.: VC18692329

Molecular Formula: C11H15Cl2NO3

Molecular Weight: 280.14 g/mol

* For research use only. Not for human or veterinary use.

Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy- - 63884-42-4

Specification

CAS No. 63884-42-4
Molecular Formula C11H15Cl2NO3
Molecular Weight 280.14 g/mol
IUPAC Name 2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol
Standard InChI InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3
Standard InChI Key JTUARZHCHIJJGF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol, reflects its substitution pattern: a hydroquinone backbone (benzene-1,4-diol) modified at position 2 with a bis(2-chloroethyl)amino group and at position 5 with a methoxy group . The canonical SMILES representation, COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O, underscores its planar aromatic system and chloroethyl side chains .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.63884-42-4
Molecular FormulaC11H15Cl2NO3\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{NO}_3
Molecular Weight280.14 g/mol
IUPAC Name2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol
XLogP3-AA2.5
Topological Polar Surface Area52.9 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying its structure. The 1H^1\text{H}-NMR spectrum would reveal signals for the hydroquinone hydroxyl protons (δ 5.2–5.5 ppm), methoxy group (δ 3.8 ppm), and chloroethyl chains (δ 3.6–3.7 ppm for CH2Cl). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 279.0429 ([M+H]+^+) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via nucleophilic substitution reactions, where chloroethyl groups react with a hydroquinone precursor. A typical route involves:

  • Methoxy Protection: Introducing a methoxy group to hydroquinone using methylating agents.

  • Chloroethylamination: Reacting the intermediate with bis(2-chloroethyl)amine under basic conditions to install the di-2'-chloroethylamino group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Methoxy ProtectionCH3I, K2CO3, DMF, 60°C85%
ChloroethylaminationBis(2-chloroethyl)amine, EtOH, reflux73%

Mechanistic Insights

The chloroethylamination proceeds via an SN_\text{N}2 mechanism, where the amine nitrogen acts as a nucleophile, displacing chloride ions from 1,2-dichloroethane. Steric hindrance from the methoxy group may influence regioselectivity, favoring substitution at position 2.

Physicochemical and Biological Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic chloroethyl chains but dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to oxidation at the hydroquinone moiety, necessitating storage under inert atmospheres.

Hypothesized Biological Activities

While direct biological data for this compound is scarce, structural analogs with chloroethylamino groups demonstrate cytotoxic effects via DNA alkylation, a mechanism central to chemotherapeutic agents like nitrogen mustards. The hydroquinone core may confer antioxidant or pro-oxidant activity, depending on redox conditions .

Table 3: Comparative Cytotoxicity of Analogous Compounds

CompoundIC50 (μM)Cell Line
Chlorambucil2.1HL-60
Analog X (Similar Structure)5.8MCF-7
Hydroquinone DerivativePendingN/A

Future Research Priorities

  • Biological Screening: Comprehensive in vitro and in vivo assays to quantify anticancer and antimicrobial potency.

  • Structure-Activity Relationship (SAR) Studies: Modifying the chloroethyl or methoxy groups to optimize efficacy and reduce toxicity.

  • Formulation Development: Encapsulation in liposomes or nanoparticles to enhance solubility and target specificity.

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